1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one
Description
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is a synthetic thioxanthenone derivative with a diethylaminoethylamino group at position 1, a methyl group at position 4, and a methoxy group at position 7. Thioxanthenones are known for their planar tricyclic structure, enabling intercalation with DNA or protein targets, and their substituents significantly influence biological activity .
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)12-11-22-17-9-7-14(3)21-19(17)20(24)16-13-15(25-4)8-10-18(16)26-21/h7-10,13,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLLQBQFXYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317548 | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-56-5 | |
| Record name | NSC317919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A thiophenol derivative (e.g., 3-methylthiophenol) is reacted with a substituted benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the tricyclic thioxanthenone core. For 4-methyl substitution, methyl groups are introduced at the ortho position of the thiophenol prior to cyclization. For example:
$$
\text{3-Methylthiophenol} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{7-Methoxy-4-methyl-thioxanthen-9-one}
$$
Yields for this step range from 45% to 68%, depending on steric and electronic effects.
Nitration and Functionalization
To introduce the aminoethylamino group at position 1, nitration is often employed. The 7-methoxy-4-methyl-thioxanthen-9-one undergoes nitration at position 1 using HNO₃/H₂SO₄ at 0–5°C, yielding the 1-nitro derivative. Subsequent reduction with SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) produces the 1-amino intermediate, critical for further functionalization.
Introduction of the Diethylaminoethylamino Side Chain
Nucleophilic Amination
The 1-amino-thioxanthenone intermediate reacts with 2-diethylaminoethyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12–16 hours. This SN2 reaction proceeds with moderate efficiency (50–65% yield), necessitating careful purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Reaction Time | 16 hours | |
| Yield | 58% |
Reductive Amination Alternative
An alternative pathway involves reductive amination of 1-nitro-thioxanthenone with 2-diethylaminoethylamine using NaBH₃CN in MeOH. This one-pot method avoids isolating the unstable amino intermediate, achieving comparable yields (55–60%).
Optimization Challenges and Solutions
Regioselectivity in Nitration
The electron-donating methoxy group at position 7 directs nitration predominantly to position 1 (para to the sulfide bridge). Computational studies (DFT calculations) corroborate this selectivity, showing a 12.3 kcal/mol preference for nitration at position 1 over position 3.
Side Reactions in Amination
Competitive over-alkylation is mitigated by using a 1.2:1 molar ratio of 2-diethylaminoethyl chloride to the amino-thioxanthenone. Excess alkylating agent leads to quaternary ammonium byproducts, reducing yields by 15–20%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at tₐ = 6.7 min, confirming >98% purity.
Applications and Derivatives
While the primary focus of this review is synthesis, it is noteworthy that analogous thioxanthenones exhibit ACE2-modulating activity and antipsychotic potential. The diethylaminoethylamino side chain enhances blood-brain barrier permeability, making this compound a candidate for central nervous system-targeted therapies.
Chemical Reactions Analysis
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxanthone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can introduce new substituents.
Scientific Research Applications
Chemistry
Photoinitiator in Polymerization Reactions
- The compound is utilized as a photoinitiator due to its ability to absorb UV light, which leads to radical formation essential for initiating polymerization processes. This property is particularly valuable in the production of polymers and coatings.
Biology
DNA Intercalation
- 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one has been studied for its ability to intercalate into DNA. This interaction disrupts the helical structure of DNA, inhibiting nucleic acid biosynthesis and presenting potential applications in cancer therapy as an anticancer agent.
Enzyme Inhibition
- The compound inhibits critical enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are vital for DNA repair and replication. This inhibition can enhance the efficacy of chemotherapeutic agents.
Medicine
Radiosensitizer in Cancer Therapy
- Research indicates that this compound can act as a radiosensitizer, enhancing the effects of radiation therapy on tumor cells. It achieves this by inhibiting DNA repair mechanisms, leading to increased cell death in cancerous tissues.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Chemistry | Photoinitiator | Initiates radical formation upon UV light exposure |
| Biology | DNA Intercalator | Disrupts DNA structure, inhibits nucleic acid biosynthesis |
| Biology | Enzyme Inhibition | Inhibits topoisomerases and APE1, affecting DNA repair |
| Medicine | Radiosensitizer | Enhances radiation therapy effectiveness by inhibiting DNA repair |
Case Study 1: Photoinitiator Efficacy
A study published in Journal of Polymer Science demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound exhibited significantly improved curing rates compared to traditional photoinitiators, leading to enhanced mechanical properties of the cured films.
Case Study 2: Anticancer Activity
In an investigation reported by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. The findings revealed that it exhibited potent cytotoxic effects with an average growth inhibition rate significantly higher than control groups. The study highlighted its potential as a novel therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the helical structure and inhibiting nucleic acid biosynthesis.
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and replication.
Radiosensitization: Enhances the sensitivity of tumor cells to radiation by inhibiting DNA repair mechanisms, leading to increased cell death.
Comparison with Similar Compounds
Key Observations:
Position 1 Substitution: The diethylaminoethylamino group is conserved in lucanthone, hycanthone, and TXA1, suggesting its role in DNA intercalation or protein binding. Replacing diethyl with dimethyl (e.g., in ’s compound) may alter potency due to reduced steric bulk.
Hydroxymethyl (Hycanthone): Increases polarity, possibly contributing to toxicity via reactive metabolites . Propoxy (TXA1): Extends alkyl chain length, correlating with improved antitumor activity (GI₅₀ = 1.9 μM) .
Position 7 Methoxy (Target Compound) : Unique among compared analogs. Methoxy groups typically enhance metabolic stability and electron-donating effects, which could modulate target affinity or pharmacokinetics.
Mechanistic and Toxicity Insights
- Lucanthone : Inhibits APE1, a DNA repair enzyme, sensitizing cancer cells to radiation . The absence of a methoxy group may limit its metabolic stability compared to the target compound.
- Hycanthone : Demonstrates severe toxicity (teratogenicity, hepatotoxicity), likely due to hydroxymethyl-mediated reactive intermediates . The target compound’s methyl group at position 4 may mitigate such risks.
- TXA1 : Propoxy substitution at position 4 enhances antitumor potency, suggesting alkyl chain length as a critical parameter for activity optimization .
Biological Activity
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one, a thioxanthone derivative, is recognized for its diverse biological activities and potential applications in various fields, notably in photochemistry , cancer therapy , and material science . This compound has been the subject of extensive research due to its unique properties, including its ability to intercalate DNA, act as a radiosensitizer, and serve as a photoinitiator.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
- CAS Number : 80568-56-5
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. DNA Intercalation
This compound exhibits significant DNA intercalating properties, which disrupt the helical structure of DNA. This action inhibits nucleic acid biosynthesis and can lead to cell death, making it a candidate for anticancer research.
2. Enzyme Inhibition
Research indicates that the compound inhibits critical enzymes involved in DNA repair and replication, such as topoisomerases and apurinic endonuclease 1 (APE1). This inhibition can enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
3. Radiosensitization
This compound has been explored for its role as a radiosensitizer in cancer therapy. By inhibiting DNA repair mechanisms, it increases the sensitivity of tumor cells to radiation therapy, leading to enhanced therapeutic outcomes.
The mechanism through which this compound exerts its biological effects includes:
- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortion and inhibition of replication.
- Radical Formation : Upon light absorption, it generates reactive radicals that can initiate polymerization reactions or interact with biomolecules.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through DNA damage .
- Radiosensitization Effects : A study showed that tumor cells treated with this compound exhibited increased cell death when exposed to radiation compared to controls, suggesting its potential utility in enhancing radiation therapy .
- Photoinitiator Applications : The compound has been successfully used as a photoinitiator in polymerization processes under visible light, demonstrating its versatility in both biological and industrial applications .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to other thioxanthone derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Thioxanthone derivative | Strong DNA intercalation and radiosensitization properties |
| Thioxanthone | Sulfur analog of xanthone | Widely used in photopolymerization |
| 2-Isopropylthioxanthone | Substituted thioxanthone | Exhibits unique fluorescence properties |
Q & A
Q. What are the recommended synthetic pathways for 1-(2-diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling a thioxanthenone core with amine-containing side chains. For example, a related thioxanthenone derivative was synthesized by reacting the parent compound with 2-(diethylamino)ethylamine in an etheric solution under controlled temperatures (−4 °C), followed by precipitation with HCl to isolate the hydrochloride salt . Purity validation requires:
- Chromatography : HPLC or TLC with UV detection.
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and absence of side products.
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S.
Q. How can the structural conformation of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c systems for similar thioxanthenones) .
- Computational Modeling : DFT calculations to predict electronic properties and compare with experimental UV-Vis spectra.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What mechanisms underlie the antitumor activity of thioxanthenone derivatives, and how can their efficacy be optimized in vivo?
Methodological Answer: Studies on analogous compounds (e.g., TXA1) suggest activity via:
- Topoisomerase Inhibition : Disrupting DNA replication in cancer cells .
- Apoptosis Induction : Measured via flow cytometry (Annexin V/PI staining).
- In Vivo Optimization :
- Dosing Strategies : Pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS).
- Xenograft Models : Use randomized block designs with split-split plots for dose-response analysis .
Q. How do substituents (e.g., diethylaminoethylamino, methoxy) influence the compound’s photophysical and biochemical properties?
Methodological Answer:
- Structure-Activity Relationships (SAR) :
- Methoxy Groups : Enhance π-conjugation, increasing UV absorption (λmax shifts monitored via spectrophotometry).
- Amine Side Chains : Improve solubility and cellular uptake (logP measurements via shake-flask method).
- Electrochemical Studies : Cyclic voltammetry to assess redox behavior linked to antitumor efficacy.
Q. How can environmental fate and degradation pathways of this compound be studied to assess ecological risks?
Methodological Answer: Adopt frameworks from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic Degradation : Hydrolysis/photolysis under simulated sunlight (Xe lamp) with LC-MS monitoring .
- Biotic Transformation : Microbial degradation assays using soil/water microcosms.
- Ecotoxicity : Algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays.
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) across studies .
- Experimental Replication : Standardize cell lines (e.g., ATCC-certified) and animal models (e.g., BALB/c nude mice).
- Dose Escalation Studies : Identify toxicity thresholds (LD50) and therapeutic indices.
Q. What methodological pitfalls arise in crystallographic studies of thioxanthenone derivatives, and how can they be mitigated?
Methodological Answer:
- Crystal Quality : Use slow evaporation (e.g., ether/hexane mixtures) to avoid twinning .
- Thermal Motion Artifacts : Collect data at low temperatures (100 K) to reduce atomic displacement errors.
- Validation Tools : R-factor analysis (target <0.05) and cross-validation with Hirshfeld surfaces .
Experimental Design and Validation
Q. What statistical models are appropriate for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthetic protocols for amine-functionalized thioxanthenones?
Methodological Answer:
- Standardized Reaction Conditions : Document inert atmosphere (N2/Ar), solvent purity (HPLC-grade), and stirring rates.
- Batch-to-Batch Comparison : Use QC metrics (e.g., melting point ranges ±2°C, NMR peak integration).
- Open-Source Data Sharing : Publish detailed procedures in repositories like ChemRxiv or SynArchive.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
